(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone
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Overview
Description
(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone is a complex organic compound that features a fluorinated pyridine ring and a phenyl-substituted morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the fluoropyridine ring, followed by the introduction of the morpholine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Formation of Fluoropyridine Ring: The fluoropyridine ring can be synthesized through diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid.
Introduction of Morpholine Moiety: The phenylmorpholine group is introduced via nucleophilic substitution reactions, often using reagents like phenylmorpholine and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The fluoropyridine ring can engage in hydrogen bonding and π-π interactions, while the morpholine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoropyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- (4-Methoxy-pyridin-2-yl)-methanol
Uniqueness
(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone is unique due to the combination of the fluoropyridine and phenylmorpholine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-15-10-13(6-7-18-15)16(20)19-8-9-21-11-14(19)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQQAHRPGQNRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=NC=C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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